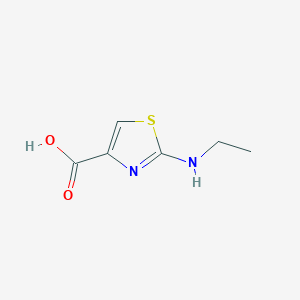

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(ethylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-7-6-8-4(3-11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXITIJJLMMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Using L-Cysteine Hydrochloride

One of the notable methods for synthesizing thiazole derivatives, including 2-(ethylamino)-1,3-thiazole-4-carboxylic acid, involves the use of L-cysteine hydrochloride as a starting material. The process can be summarized in several steps:

Condensation and Esterification : L-cysteine hydrochloride reacts with formaldehyde to form an intermediate compound. This is followed by esterification with methanol to produce methyl thiazolidine-4-carboxylate.

Oxidation : The methyl thiazolidine-4-carboxylate is then oxidized using manganese dioxide (MnO₂) to yield methyl thiazole-4-carboxylate.

Hydrolysis : Finally, hydrolysis of the methyl thiazole-4-carboxylate using sodium hydroxide leads to the formation of thiazole-4-carboxylic acid, which can then be further reacted with ethylamine to obtain this compound.

The overall reaction pathway is illustrated in the following table:

| Step | Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | L-Cysteine hydrochloride + Formaldehyde | Methyl thiazolidine-4-carboxylate | High |

| 2 | Oxidation | Methyl thiazolidine-4-carboxylate | Methyl thiazole-4-carboxylate | Moderate |

| 3 | Hydrolysis | Methyl thiazole-4-carboxylate | Thiazole-4-carboxylic acid | High |

This method is advantageous due to its use of inexpensive and readily available starting materials, along with relatively mild reaction conditions that yield high conversion rates and good selectivity.

Alternative Synthesis via Amino Acids

Another approach involves using amino acids as precursors. This method typically follows these steps:

Formation of Thiazole Ring : An amino acid such as cysteine undergoes cyclization with appropriate reagents (e.g., phosphorus oxychloride) to form the thiazole ring.

Carboxylation : The resulting intermediate can be carboxylated using carbon dioxide or a carboxylic acid derivative under basic conditions.

Ethylamine Addition : Finally, ethylamine is introduced to the carboxylated product to yield this compound.

The efficiency of this method largely depends on the choice of amino acids and reaction conditions used, which can affect both yield and purity.

Research Findings

Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce reaction times. For instance:

A study demonstrated that varying the molar ratios of reactants during the oxidation step could significantly improve yields of methyl thiazole derivatives.

Another research highlighted the use of microwave-assisted synthesis techniques which have been shown to reduce reaction times while maintaining high yields for similar thiazole compounds.

科学研究应用

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of 2-(ethylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole-carboxylic acids are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position: The position of the carboxylic acid group significantly impacts bioactivity. For example, shifting the -COOH from C4 to C5 (as in 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid) alters binding interactions with targets like LRRK2 . Substituents at C2 influence electronic properties: ethylamino (-NHCH₂CH₃) enhances hydrogen bonding, while acetyl (-COCH₃) increases electron-withdrawing effects .

Functional Group Modifications: Esterification (e.g., ethyl ester in ) improves lipophilicity and oral bioavailability compared to carboxylic acids .

Physicochemical Properties

- Solubility and Stability: Carboxylic acid derivatives (e.g., target compound) exhibit higher water solubility but lower membrane permeability than ester analogs (e.g., Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate) . Stability studies () indicate that methyl or ethylamino substituents enhance thermal stability in acidic conditions compared to nitro or acetyl groups.

Synthetic Accessibility :

生物活性

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid (EATC) is a heterocyclic compound characterized by a thiazole ring, an ethylamino group, and a carboxylic acid functional group. Its molecular formula is C6H8N2O2S, with a molecular weight of approximately 172.20 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.

EATC is typically presented as a yellowish solid. The presence of the carboxylic acid allows it to engage in various chemical reactions, enhancing its reactivity profile. The thiazole ring contributes to its biological activity through potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that EATC exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, EATC demonstrated potent inhibitory effects. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

EATC has also been studied for its potential anti-inflammatory properties. In vitro assays indicated that EATC can inhibit the production of pro-inflammatory cytokines, which suggests its utility in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of EATC can be attributed to its unique structural features. The ethylamino group enhances solubility and bioavailability, while the thiazole ring is crucial for binding to biological targets. Comparative studies with structurally similar compounds have shown that modifications to the thiazole or carboxylic acid groups can significantly alter the compound's activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1,3-thiazole-4-carboxylic acid | C4H4N2O2S | Lacks ethyl group; simpler structure |

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C8H10N2O2S | Contains an ethyl ester instead of an amine |

| 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | Methyl substitution instead of ethyl |

Case Studies

Several studies have explored the therapeutic potential of EATC:

- Antimicrobial Activity : A study conducted by researchers at Nankai University evaluated various derivatives of thiazole compounds, including EATC. The results indicated that EATC exhibited over 50% activity against multiple fungal strains at concentrations as low as 50 μg/mL .

- Anti-inflammatory Studies : In a controlled experiment assessing the anti-inflammatory effects of EATC on human cell lines, it was found that EATC significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

- Anticancer Potential : In vitro tests against HepG-2 hepatocellular carcinoma cell lines revealed that EATC and its derivatives could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

常见问题

Basic: What are the recommended synthetic routes for 2-(ethylamino)-1,3-thiazole-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling ethylamine with a pre-functionalized thiazole-carboxylic acid scaffold. A common approach is:

- Step 1: Prepare 4-carboxy-thiazole derivatives via cyclization of thioureas with α-haloketones or via Hantzsch thiazole synthesis .

- Step 2: Introduce the ethylamino group via nucleophilic substitution or coupling reactions. For example, use carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF or DCM with 2-3 equivalents of ethylamine to ensure complete reaction .

- Optimization:

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) and detect byproducts .

- Mass Spectrometry (HRMS): Match the molecular ion ([M+H]+) to the theoretical mass (C6H7N2O2S: 187.03 g/mol) .

Advanced: How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

Methodological Answer:

- Target Selection: Identify enzymes/receptors with known thiazole affinity (e.g., kinases, GPCRs) using databases like PDB or ChEMBL .

- Docking Studies:

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for thiazole-4-carboxylic acid derivatives?

Methodological Answer:

- Reproducibility Checks:

- Meta-Analysis: Compare data across studies using tools like Forest plots to identify outliers. For example, discrepancies in IC50 values may arise from varying cell lines or assay endpoints .

Basic: What strategies improve the aqueous solubility of this compound for in vitro studies?

Methodological Answer:

- pH Adjustment: Use phosphate buffer (pH 7.4) to deprotonate the carboxylic acid group, enhancing solubility.

- Co-Solvents: Employ ≤10% DMSO or PEG-400 to maintain compound stability .

- Salt Formation: Synthesize sodium/potassium salts via neutralization with NaOH/KOH .

- Experimental Validation: Use shake-flask method (UV-Vis or HPLC quantification) to measure solubility at 25°C .

Advanced: What are the key considerations for designing SAR studies on the ethylamino and carboxylic acid substituents?

Methodological Answer:

- Substituent Variation:

- Activity Profiling: Screen analogs against target panels (e.g., kinase inhibitors) and correlate structural changes with IC50 shifts. Use QSAR models to predict activity cliffs .

Basic: How can researchers validate the stability of this compound under long-term storage conditions?

Methodological Answer:

- Stability Protocol:

- Degradation Products: Likely include decarboxylated thiazoles or ethylamine adducts. Characterize using LC-MS/MS .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Reactivity Assays:

- Thiol Trapping: React with glutathione (GSH) to assess thiazole ring stability. Monitor adducts via LC-MS .

- Hydrolysis Studies: Expose to acidic/basic conditions (0.1M HCl/NaOH) and quantify degradation products. The ethylamino group may undergo dealkylation under strong acids .

- Computational Insights: Use DFT calculations (Gaussian) to map electron density and predict reactive sites (e.g., C-2 of thiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。